BenchChemオンラインストアへようこそ!

Lubiprostone

Pharmacology Prostaglandin Receptors Receptor Selectivity

Procure Lubiprostone for its uniquely clean receptor pharmacology: it activates ClC-2/CFTR-mediated fluid secretion with extremely weak EP1/EP3 activity (EC50 44–75× higher than PGE2) and zero EP2/EP4 engagement, eliminating confounding broad-spectrum prostanoid effects. Distinct from osmotic controls (e.g., PEG 3350), Lubiprostone actively promotes epithelial barrier repair—documented by near-complete TER recovery in ischemic injury models. Its oxygen-labile, poorly water-soluble profile also makes it an ideal challenge compound for formulation R&D. For researchers requiring unambiguous chloride secretory pathway dissection or mucosal healing studies, this is the definitive tool compound.

Molecular Formula C20H32F2O5
Molecular Weight 390.5 g/mol
CAS No. 333963-40-9
Cat. No. B1675349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLubiprostone
CAS333963-40-9
Synonyms0211, RU
0211, SPI
Amitiza
lubiprostone
Prostan-1-oic acid, 16,16-difluoro-11-hydroxy-9,15-dioxo-, (11alpha)-
RU 0211
RU-0211
RU0211
SPI 0211
SPI-0211
SPI0211
Molecular FormulaC20H32F2O5
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCCCCC(C1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F
InChIInChI=1S/C20H32F2O5/c1-2-3-11-19(21,22)20(26)12-10-15-14(16(23)13-17(15)27-20)8-6-4-5-7-9-18(24)25/h14-15,17,26H,2-13H2,1H3,(H,24,25)/t14-,15-,17-,20-/m1/s1
InChIKeyWGFOBBZOWHGYQH-MXHNKVEKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityPractically insoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lubiprostone (CAS 333963-40-9): Procurement Considerations for a Chloride Channel-Activating Prostone


Lubiprostone (CAS 333963-40-9), a bicyclic fatty acid derivative and member of the prostone class, is a synthetic analogue of prostaglandin E1 (PGE1) [1]. It is classified pharmacologically as a chloride channel activator, which stimulates intestinal fluid secretion to alleviate constipation [2]. However, its mechanism is distinct: it is a low-availability, locally-acting agent that undergoes rapid and extensive metabolism primarily within the stomach and jejunum, resulting in negligible systemic plasma concentrations (<10 pg/mL) [3]. This chemical and pharmacokinetic profile is a primary source of its differentiation from both other prokinetic/secretory agents and non-selective prostaglandin analogs.

Lubiprostone vs. In-Class Analogs: Why Lubiprostone's Functional Profile Prevents Simple Interchangeability


Lubiprostone cannot be considered a generic substitute for either its parent prostaglandin class (e.g., PGE1/PGE2) or other chloride channel-activating secretagogues (e.g., linaclotide). First, despite its structural derivation from PGE1, lubiprostone displays a fundamentally different cellular signaling profile, acting as an extremely weak agonist of EP1 and EP3 receptors and having no activity on EP2 or EP4 receptors, which is in stark contrast to the broad, potent EP receptor activation of PGE2 [1]. Second, compared to other secretagogues like the osmotic laxative PEG 3350, lubiprostone demonstrates a unique and opposite effect on mucosal barrier repair, actively promoting recovery of barrier function [2]. Third, among prescription secretagogues for chronic constipation, meta-analyses show that while efficacy is comparable, lubiprostone carries a distinct safety liability (highest risk of nausea) that differentiates it from agents linked primarily to diarrhea (linaclotide) or abdominal pain (elobixibat) [3]. These specific, quantifiable differences in receptor pharmacology, tissue-specific effects, and clinical safety profiles preclude simple in-class interchange.

Quantitative Differentiation Guide for Lubiprostone (CAS 333963-40-9) Against Comparators


Receptor Selectivity: Lubiprostone's 44-75x Weaker EP Agonism vs. PGE2

Lubiprostone demonstrates profoundly weaker agonist activity at human prostaglandin EP receptors compared to the endogenous agonist Prostaglandin E2 (PGE2), confirming its functional divergence from classic prostaglandins [1]. In a direct head-to-head comparison using recombinant human receptors, lubiprostone had no measurable agonist activity (EC50 > 1000 nM) on EP2, EP4, and FP receptors, whereas PGE2 showed potent activity. On the EP1 and EP3 receptors, lubiprostone was a very weak agonist, with EC50 values 44-fold and 75-fold higher than PGE2, respectively [1]. Furthermore, in human uterine smooth muscle cells, 10 nM lubiprostone decreased intracellular calcium [Ca2+]i from 188 nM to 27 nM, an effect insensitive to EP receptor antagonists, whereas 10 nM PGE2 and PGE1 increased [Ca2+]i 3-5 fold, an effect blocked by antagonists [2]. This confirms that lubiprostone's primary therapeutic and cellular effects are not mediated through classical prostaglandin receptor pathways.

Pharmacology Prostaglandin Receptors Receptor Selectivity Second Messenger Signaling

Functional Effect on Barrier Repair: Lubiprostone Stimulates Recovery, PEG 3350 Exacerbates Injury

In a direct head-to-head comparison using an ex vivo porcine model of ischemic-injured intestine, lubiprostone and the common osmotic laxative Polyethylene Glycol 3350 (PEG 3350) produced opposite effects on mucosal barrier repair [1]. Tissues treated with 1 µM lubiprostone showed a significant and progressive recovery of transepithelial electrical resistance (TER), a key measure of barrier integrity, returning to approximately 90% of pre-ischemia values after 180 minutes [1]. In stark contrast, treatment with 20 mM PEG 3350 not only failed to promote recovery but led to a further, significant decline in TER compared to untreated, injured controls [1]. This demonstrates a functional differentiation that extends beyond simple laxation.

Gastroenterology Intestinal Barrier Function Ischemia-Reperfusion Injury Comparative Efficacy

Clinical Safety Profile Differentiation: Highest Risk of Nausea Among Secretagogues

A 2024 systematic literature review and meta-analysis compared the efficacy and safety of lubiprostone, linaclotide, and elobixibat for chronic constipation, providing a data-driven framework for differentiating these secretagogues based on adverse event profiles [1]. While all three drugs showed similar efficacy in the meta-analysis and Number Needed to Treat (NNT) analysis, their safety profiles were distinct. Lubiprostone was associated with the highest risk of nausea, with a Number Needed to Harm (NNH) of 4 (95% CI: 3-6) [1]. In comparison, linaclotide was most strongly linked to diarrhea (NNH=6), and elobixibat to abdominal pain (NNH=8) [1]. This quantitative safety differentiation is critical for clinical and research applications.

Clinical Pharmacology Drug Safety Meta-Analysis Number Needed to Harm (NNH) Comparative Effectiveness

Pharmacokinetic Profile: Negligible Systemic Bioavailability Differentiates from Systemically Absorbed Agents

Lubiprostone's pharmacokinetic profile is characterized by extremely low systemic availability, a key differentiator from many other oral therapeutics. Following oral administration, lubiprostone concentrations in plasma are consistently below the lower limit of quantitation (10 pg/mL), meaning standard PK parameters like Cmax, AUC, and half-life cannot be reliably calculated for the parent drug [1]. This is because metabolism occurs rapidly and extensively within the stomach and jejunum, most likely in the absence of any systemic absorption [1]. This contrasts sharply with drugs that require systemic circulation to reach their target site. For reference, its major active metabolite, M3, has a short half-life of 0.9-1.4 hours and a peak plasma concentration (Cmax) of just 41.5 pg/mL after a 24 mcg dose [1].

Pharmacokinetics ADME Bioavailability Drug Metabolism Safety Profile

Chemical Instability: Oxygen-Labile Nature Necessitating Specialized Formulation

Lubiprostone is an oxygen-labile compound with poor water solubility, requiring specialized formulation strategies to ensure chemical stability [1]. This is a key differentiator from more chemically robust compounds. Studies have shown that solubilizing lubiprostone in medium-chain triglycerides (MCT) significantly enhances its stability, with over 95% of the drug remaining after 5 days of storage at 60°C, compared to the drug in powder form or other oily vehicles [1]. This intrinsic lability drives the need for specific excipients and manufacturing processes, such as the use of propylene glycol esters and polyols as stabilizers, as described in formulation patents [2].

Formulation Science Stability Preformulation Excipients Drug Delivery

Evidence-Backed Application Scenarios for Lubiprostone (CAS 333963-40-9) in Research & Development


Investigating Prostaglandin-Independent Chloride Secretion and EP Receptor Pharmacology

Lubiprostone is an ideal tool for researchers needing to dissect chloride secretory pathways that are independent of classic prostaglandin receptor signaling. Its proven, extremely weak agonist activity on EP receptors (EC50 44-75x higher than PGE2) and its lack of activity on EP2/EP4 receptors, as established by direct head-to-head recombinant assays, means it will not confound results with broad-spectrum prostanoid effects [1]. This allows for cleaner experimental models when studying ClC-2/CFTR-mediated fluid secretion, particularly when compared to using PGE2 or other non-selective prostaglandin analogs [1].

Studying Intestinal Mucosal Healing and Barrier Function in Ischemia-Reperfusion Injury Models

Lubiprostone is a preferred compound for studies focused on intestinal barrier repair, as its unique ability to promote recovery of epithelial barrier function is well-documented [2]. In a porcine model of ischemic injury, lubiprostone (1 µM) facilitated a near-complete recovery of transepithelial electrical resistance (TER), whereas the common osmotic control PEG 3350 had a deleterious effect [2]. This makes lubiprostone a validated, active intervention for studying mucosal healing, distinct from simple laxatives that may be unsuitable or act as confounding negative controls.

Developing Stable Oral Formulations for Oxygen-Labile, Poorly Soluble APIs

Lubiprostone serves as a prime case study and a challenging active pharmaceutical ingredient (API) for formulation scientists focused on stabilizing oxygen-labile and poorly water-soluble compounds. Its intrinsic chemical instability necessitates specialized formulation approaches, such as solubilization in medium-chain triglycerides (MCT) which provides >95% stability after 5 days at 60°C [3]. Research and development efforts can leverage this known instability to test and validate novel excipient systems, solid dispersion techniques, or encapsulation technologies designed to protect sensitive APIs from degradation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lubiprostone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.